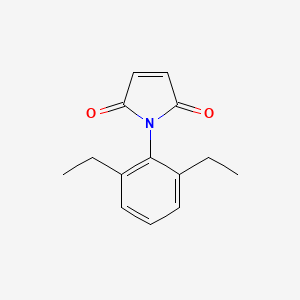

1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione

Description

Contextualization of Maleimide (B117702) Derivatives in Contemporary Chemical Research

Maleimide derivatives, which are characterized by the pyrrole-2,5-dione core, are a cornerstone in various domains of modern chemical research. Their prominence stems from the reactive carbon-carbon double bond within the five-membered ring, which readily participates in a variety of chemical transformations. This reactivity makes them invaluable building blocks in organic synthesis and materials science.

One of the most significant applications of maleimides is in bioconjugation chemistry. The maleimide group exhibits high reactivity and selectivity towards thiol groups, such as those found in the amino acid cysteine. This specific reactivity allows for the precise covalent attachment of molecules to proteins and peptides. For instance, N-aryl maleimides have been shown to react efficiently with N-acetyl-L-cysteine. researchgate.net This has been instrumental in the development of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that targets cancer cells. libretexts.org

Beyond bioconjugation, N-substituted maleimides are pivotal in polymer chemistry. They can be used to synthesize high-performance polymers with desirable thermal stability and specific functionalities. organic-chemistry.org For example, they are used in the production of photoresists for advanced lithography and in the development of self-healing materials. organic-chemistry.org Their ability to undergo polymerization and participate in "click chemistry" reactions further broadens their utility in creating complex macromolecular structures. organic-chemistry.org

Furthermore, the photophysical properties of maleimide derivatives have opened up avenues in the development of fluorescent probes and photoactive materials. bham.ac.uk Their small size and responsive fluorescence to the local environment make them suitable for imaging applications. bham.ac.ukfishersci.ca The maleimide scaffold can also undergo photochemical reactions like [2+2] cycloadditions, which can be controlled by light to induce specific structural changes, a property exploited in the development of photo-responsive bioconjugates. prepchem.comnih.gov

Rationale for Investigating 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione

The investigation into this compound is driven by the unique structural features imparted by the 2,6-diethylphenyl substituent. The two ethyl groups at the ortho positions of the phenyl ring introduce significant steric hindrance around the nitrogen atom of the maleimide. This steric bulk is a key point of scientific interest for several reasons.

Firstly, the steric hindrance can influence the reactivity of the maleimide double bond. The bulky substituents can shield the reactive site, potentially altering the kinetics and selectivity of its reactions, such as the Michael addition with thiols. This controlled reactivity can be advantageous in complex chemical environments, allowing for more precise chemical modifications.

Secondly, the substitution pattern gives rise to the phenomenon of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the case of N-(2,6-disubstituted phenyl)maleimides, the rotation around the C-N bond between the phenyl ring and the maleimide nitrogen is restricted. This creates a chiral axis, and the molecule can exist as a pair of non-superimposable, stable enantiomers. The study of atropisomeric compounds is a significant area of research, as different atropisomers of a molecule can exhibit distinct biological activities. researchgate.net

The presence of the 2,6-diethylphenyl group also impacts the photophysical properties of the maleimide. The electronic and steric effects of the substituents can alter the energy levels of the molecule, influencing its absorption and emission characteristics. N-aryl maleimides, for instance, have different photophysical behaviors compared to their N-alkyl counterparts, often requiring a photosensitizer for certain photochemical reactions due to a near-zero triplet quantum yield. rsc.orgthermofisher.com The specific substitution on the aryl ring, such as the diethyl groups, allows for the fine-tuning of these properties for applications in areas like photocatalysis and the development of novel photoresponsive materials.

Overview of Research Trajectories for N-Substituted Pyrrole-2,5-diones

The research landscape for N-substituted pyrrole-2,5-diones is dynamic and multifaceted, with several key trajectories aimed at expanding their utility and performance.

A major focus is on enhancing the stability of bioconjugates. While maleimide-thiol conjugates are widely used, they can be susceptible to a retro-Michael reaction, leading to the dissociation of the conjugate. nih.gov Research is actively exploring strategies to create more stable linkages. One promising approach involves the use of N-aryl maleimides, which have been shown to form more stable conjugates compared to traditional N-alkyl maleimides. libretexts.org The hydrolysis of the thiosuccinimide ring in N-aryl maleimide conjugates can be accelerated, leading to a stabilized ring-opened product that is resistant to thiol exchange. libretexts.orgdtu.dk

In the realm of polymer science, researchers are developing new monomers based on N-substituted maleimides to create polymers with tailored properties. This includes the synthesis of homopolymers and copolymers for applications such as drug delivery systems and advanced materials. researchgate.netnih.gov The ability to precisely control the functionality and architecture of these polymers is a key research goal.

The exploration of the photochemistry of maleimides is another vibrant research area. This includes investigating their use in photocycloaddition reactions to create complex molecular structures with high stereoselectivity. prepchem.comnih.gov Furthermore, the development of novel maleimide-based fluorophores with improved photophysical properties, such as enhanced fluorescence in polar environments, is being pursued for advanced bio-imaging and sensing applications. bham.ac.uk The design of maleimide derivatives that can act as photo-cleavable linkers in antibody-drug conjugates is also an emerging and promising field of study. prepchem.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-diethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(15)17/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOKVKHZEYOLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306436 | |

| Record name | 1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38167-72-5 | |

| Record name | 38167-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2,6 Diethylphenyl 1h Pyrrole 2,5 Dione

Strategies for N-Substitution of Pyrrole-2,5-dione Core

The introduction of the 2,6-diethylphenyl group onto the nitrogen atom of the pyrrole-2,5-dione (maleimide) core is the pivotal step in the synthesis of the target molecule. Several strategies have been developed to achieve this transformation, with varying degrees of efficiency and substrate scope.

Anhydride-Amine Condensation Approaches

The most common and direct route to N-aryl maleimides is the two-step condensation reaction between maleic anhydride (B1165640) and an appropriate aniline (B41778). researchgate.netorgsyn.orgmdpi.com This method involves the initial formation of a maleamic acid intermediate, followed by a cyclodehydration step to yield the desired imide.

The first step, the acylation of 2,6-diethylaniline (B152787) with maleic anhydride, typically proceeds with high efficiency to form N-(2,6-diethylphenyl)maleamic acid. This reaction is often carried out in a suitable solvent like diethyl ether or toluene (B28343) at room temperature. researchgate.netorgsyn.org The reaction is generally fast and leads to near-quantitative yields of the maleamic acid intermediate. google.com

The subsequent cyclodehydration of the maleamic acid is the more challenging step and can be achieved through several methods. A widely used laboratory method involves heating the maleamic acid with acetic anhydride and a catalyst such as sodium acetate (B1210297). researchgate.netmdpi.com This approach, while effective, can be economically and environmentally disadvantageous on an industrial scale due to the generation of acidic wastewater. google.com Thermal cyclodehydration at high temperatures (around 200 °C) is often impractical due to the potential for polymerization of the maleimide (B117702) product. google.com A more controlled method involves azeotropic distillation in the presence of an acid catalyst to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the maleimide. google.com

A detailed procedure for a related compound, N-phenylmaleimide, involves dissolving maleic anhydride in ethyl ether, followed by the addition of aniline. The resulting maleanilic acid is then isolated and cyclized by heating with acetic anhydride and anhydrous sodium acetate, affording the N-phenylmaleimide in good yield. orgsyn.org For the synthesis of the closely related N-(2,6-dimethylphenyl)maleamic acid, a solution of maleic anhydride in toluene was treated with 2,6-dimethylaniline. The resulting solid was then purified by recrystallization from ethanol. orgsyn.org

Table 1: Anhydride-Amine Condensation for N-Aryl Maleimides

| Reactants | Intermediate | Cyclization Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Maleic Anhydride + Aniline | Maleanilic Acid | Acetic Anhydride, Sodium Acetate, Heat | N-Phenylmaleimide | 75-80% (crude) | orgsyn.org |

| Maleic Anhydride + 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)maleamic acid | Not specified | N-(2,6-dimethylphenyl)maleamic acid | Not specified | orgsyn.org |

| Maleic Anhydride + Various Anilines | N-Aryl Maleamic Acids | Reflux with Sodium Acetate in Acetic Anhydride | N-Aryl Maleimides | 79-93% | researchgate.net |

Cycloaddition-Based Synthetic Routes

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool in organic synthesis for the construction of cyclic systems. Maleimides are well-known dienophiles in [4+2] cycloaddition reactions. mdpi.com While not a direct method for the N-substitution of a pre-formed pyrrole-2,5-dione, cycloaddition reactions can be employed to construct the core heterocyclic ring with the desired N-substituent already in place.

For instance, the reaction of a diene with an N-substituted maleimide can lead to complex polycyclic structures. The reactivity in these reactions is influenced by the electronic nature and steric bulk of both the diene and the dienophile. rsc.org In the context of synthesizing 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione, a hypothetical retro-synthetic analysis could involve a Diels-Alder reaction where the maleimide itself is formed in a subsequent step. However, a more direct application involves using the N-substituted maleimide as a building block.

Research on the Diels-Alder reaction of bulky N-phenylmaleimides with anthracene (B1667546) derivatives has shown that steric hindrance can significantly influence the regio- and stereoselectivity of the reaction, leading to unusual 1,4-adducts. rsc.org This highlights the importance of steric factors when considering cycloaddition reactions with the sterically hindered this compound.

Furthermore, the furan (B31954)/maleimide Diels-Alder reaction is a well-established "click" chemistry approach. mdpi.com This reaction typically proceeds with high efficiency and can be used to create complex molecular architectures. The diastereoselectivity of these reactions is influenced by the substituents on both the furan and the maleimide nitrogen. mdpi.com

Alternative Synthetic Pathways for this compound

Beyond the classical anhydride-amine condensation, other synthetic strategies have been explored for the preparation of N-substituted maleimides. One-pot syntheses from maleic anhydride and anilines using ionic liquids have been reported, although they may require high reaction temperatures. academie-sciences.fr

Another approach involves the Paal-Knorr pyrrole (B145914) synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine. researchgate.net This method could potentially be adapted for the synthesis of the target molecule, although it is more commonly used for the synthesis of pyrroles rather than pyrrole-2,5-diones.

More recently, N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis has emerged as a mild and efficient method for preparing N-aryl imides, including maleimides. nih.gov This organocatalytic approach involves the in-situ activation of the corresponding amic acid. For N-aryl maleimides, this strategy has been shown to produce the desired products in good yields and with high enantioselectivity. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as the catalytic system, solvent, and temperature is crucial for maximizing the yield and purity of the final product.

Catalytic Systems for Enhanced Synthesis

Various catalytic systems have been investigated to improve the cyclodehydration of N-arylmaleamic acids. As mentioned, the combination of acetic anhydride and sodium acetate is a classic choice. researchgate.netorgsyn.org However, concerns over waste have driven the exploration of alternative catalysts.

Acid catalysts are commonly employed in conjunction with azeotropic distillation to facilitate the removal of water. google.com A patent describes the use of betaine (B1666868) as a catalyst for the thermal cyclization of maleamic acids in an organic solvent at temperatures between 100 to 180 °C, which is applicable to N-(ortho-alkylphenyl)-imides. google.com

More recently, a novel N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of N-aryl maleimides has been developed. nih.gov This method utilizes an NHC precatalyst and potassium carbonate as a base in a solvent like THF. The reaction proceeds under mild conditions and provides good yields.

Table 2: Catalytic Systems for N-Aryl Maleimide Synthesis

| Catalyst | Reactant | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Acetate | Maleanilic Acid | Acetic Anhydride | Heat | 75-80% (crude) | orgsyn.org |

| Betaine | Substituted Maleic Anhydride + Primary Amine | Toluene, Xylene, etc. | 100-180 °C | Not specified for target | google.com |

| N-Heterocyclic Carbene (NHC) | N-Aryl Maleamic Acid | THF | 25 °C | 65% (for a model system) | nih.gov |

Solvent Effects and Reaction Kinetics in the Synthesis of this compound

The choice of solvent can significantly impact the rate and outcome of the synthesis of N-substituted maleimides. For the initial formation of the maleamic acid, solvents like diethyl ether and toluene are commonly used, allowing for easy precipitation and isolation of the intermediate. researchgate.netorgsyn.org

For the cyclization step, azeotropic solvents such as toluene, xylene, and chlorobenzene (B131634) are preferred when using acid catalysis to facilitate water removal. google.com In the case of the acetic anhydride/sodium acetate method, acetic anhydride itself often serves as both the dehydrating agent and the solvent. researchgate.netorgsyn.org

The kinetics of the reaction, particularly the cyclization step, are influenced by the steric hindrance of the N-aryl substituent. The bulky 2,6-diethylphenyl group can be expected to slow down the rate of intramolecular cyclization compared to less hindered anilines. This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve good yields.

The solvent can also play a role in the stability of the final product. While not directly related to the synthesis, studies on the stability of maleimide-thiol conjugates have shown that the nature of the N-substituent (aryl vs. alkyl) and the solvent can affect the rate of side reactions. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient processes. Key areas of focus include the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.

A common route to N-substituted maleimides involves a two-step process: the formation of a maleamic acid intermediate from the corresponding aniline and maleic anhydride, followed by a cyclization step. orgsyn.org Greener alternatives to traditional solvents like diethyl ether and cyclohexane (B81311) are being explored for these steps. cibtech.org For the initial acylation of 2,6-diethylaniline with maleic anhydride, solvent-free conditions or the use of greener solvents can significantly improve the environmental profile of the synthesis.

Microwave-assisted synthesis has emerged as a powerful tool for promoting green chemistry in the production of pyrrole-2,5-dione derivatives. cibtech.org Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For the cyclization of the N-(2,6-diethylphenyl)maleamic acid intermediate, microwave heating can be optimized to achieve high efficiency. For instance, in the synthesis of a related N-substituted maleimide, microwave conditions of 90°C for 30 seconds were found to be effective, showcasing a significant reduction in reaction time compared to conventional heating. cibtech.org

The principles of atom economy and waste reduction are also central to the green synthesis of this compound. One-pot syntheses, where the intermediate maleamic acid is not isolated, can streamline the process, reduce solvent usage, and minimize waste. google.com The choice of catalyst for the cyclization step is also critical. While traditional methods often use stoichiometric reagents like acetic anhydride with sodium acetate, the development of more efficient and recyclable catalysts is an active area of research. orgsyn.org

Below is a table summarizing green chemistry approaches applicable to the synthesis of this compound, based on findings for related N-substituted maleimides.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Energy Efficiency | Microwave-assisted cyclization | Reduced reaction times, lower energy consumption. cibtech.org |

| Safer Solvents | Use of water or solvent-free conditions for acylation | Reduced toxicity and environmental impact. cibtech.org |

| Waste Prevention | One-pot synthesis protocols | Minimized waste generation, simplified workup. google.com |

| Atom Economy | Direct synthesis from aniline and maleic anhydride | Maximizes the incorporation of starting materials into the final product. |

| Catalysis | Use of solid acid catalysts or recyclable catalysts | Reduced waste from stoichiometric reagents, easier product purification. |

Scale-Up Considerations for Research and Pre-Industrial Applications

The transition from laboratory-scale synthesis to larger-scale production for research or pre-industrial purposes requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

For the synthesis of this compound, the steric hindrance of the 2,6-diethylaniline starting material is a primary challenge. This steric bulk can slow down the reaction rate of both the initial acylation and the subsequent cyclization, potentially requiring more forcing conditions or specialized catalysts to achieve reasonable yields on a larger scale.

The choice of solvent is a critical consideration for scale-up. While laboratory syntheses might employ a variety of solvents, industrial processes favor those that are low-cost, have a low environmental impact, and are easily recoverable. Toluene and ethylbenzene (B125841) are examples of solvents that have been used in the scaled-up synthesis of related maleimides. google.com

Heat management is another crucial aspect of scale-up. The cyclization of maleamic acids is often an exothermic process. On a large scale, efficient heat dissipation is necessary to prevent runaway reactions and ensure product quality. The use of appropriate reactor designs and cooling systems is therefore essential.

The purification of the final product is also a significant consideration. While laboratory-scale purification might involve column chromatography, this method is often impractical and costly for large-scale production. Crystallization is a more viable option for industrial-scale purification. The choice of crystallization solvent and the optimization of crystallization conditions are key to obtaining a high-purity product with good yield.

The table below outlines key considerations for the scale-up of the synthesis of this compound.

| Parameter | Laboratory-Scale Consideration | Scale-Up Challenge | Potential Solution for Scale-Up |

| Reactant Stoichiometry | Often uses an excess of one reactant to drive the reaction to completion. | Cost and waste associated with excess reactants. | Optimization of stoichiometry to be as close to 1:1 as possible. |

| Solvent | Wide variety of solvents can be used. | Cost, safety, and environmental impact of large solvent volumes. | Selection of low-cost, low-impact, and easily recyclable solvents like toluene. google.com |

| Reaction Time | Can range from minutes to hours. | Long reaction times reduce throughput and increase operational costs. | Optimization of temperature, catalyst, and concentration to minimize reaction time. |

| Catalyst | Homogeneous catalysts are common. | Separation of homogeneous catalysts can be difficult and costly. | Development and use of heterogeneous or immobilized catalysts for easy separation and recycling. |

| Purification | Often relies on column chromatography. | Chromatography is not economically viable for large quantities. | Development of robust crystallization procedures for purification. |

| Heat Transfer | Heat is easily managed in small flasks. | Exothermic reactions can be difficult to control in large reactors. | Use of appropriately designed reactors with efficient cooling systems. |

Mechanistic Investigations of Reactivity and Transformation of 1 2,6 Diethylphenyl 1h Pyrrole 2,5 Dione

Nucleophilic Addition Reactions at the Double Bond of 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione

The polarized nature of the carbon-carbon double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. The bulky 2,6-diethylphenyl substituent can sterically hinder the approach to the nitrogen atom and may influence the reactivity of the maleimide (B117702) ring.

Michael Addition Pathways and Kinetic Studies

The Michael addition to N-substituted maleimides is a well-established reaction class. nih.gov The reaction proceeds via the attack of a nucleophile on one of the β-carbons of the maleimide ring, leading to the formation of a stable succinimide (B58015) adduct. The reaction can be catalyzed by either a base, which deprotonates the nucleophile to increase its reactivity, or by a nucleophilic catalyst. rsc.org

Table 1: Illustrative Kinetic Data for the Michael Addition of a Thiol to an N-Aryl Maleimide.

| Entry | Nucleophile | Solvent | pH | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| 1 | Glutathione (B108866) | Aqueous Buffer | 6.5 | 1.2 x 10³ | cibtech.org |

| 2 | Glutathione | Aqueous Buffer | 7.4 | 2.5 x 10⁴ | cibtech.org |

| 3 | N-acetylcysteine | Aqueous Buffer | 7.4 | 1.8 x 10⁴ | cibtech.org |

| 4 | 2-Mercaptoethanol | DMSO | - | 5.7 x 10² | nih.gov |

*This data is illustrative for N-aryl maleimides and not specific to this compound.

Thiol-Maleimide Conjugation Mechanisms

The conjugation of thiols to maleimides is a cornerstone of bioconjugation chemistry, prized for its high efficiency and selectivity under mild conditions. nih.gov The reaction proceeds via a nucleophilic attack of a thiolate anion on the maleimide double bond, forming a stable thiosuccinimide adduct. nih.gov However, the reaction is not without complexities. The initial Michael adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, especially in the presence of other thiols. cibtech.org Furthermore, if the thiol is part of an N-terminal cysteine residue, the adduct can rearrange to form a more stable six-membered thiazine (B8601807) ring. nih.gov This rearrangement involves an intramolecular attack of the terminal amine on one of the carbonyl groups of the succinimide ring. nih.gov

Amine-Maleimide Reactivity and Adduct Formation

Amines can also act as nucleophiles in Michael additions to maleimides, although their reactivity is generally lower than that of thiols under physiological conditions. The reaction with primary and secondary amines leads to the formation of stable amino-succinimide adducts. The rate of reaction is dependent on the nucleophilicity of the amine and the steric hindrance around both the amine and the maleimide. In the case of this compound, the bulky phenyl substituent might influence the approach of the amine nucleophile.

In some instances, the reaction of amines with maleimides can be more complex. For example, the reaction of N-terminal cysteine-containing peptides with maleimides can lead to the formation of thiazine byproducts, as mentioned earlier. nih.gov The initial thiol addition is followed by an intramolecular aminolysis of the succinimide ring.

Diels-Alder Cycloaddition Reactions Involving this compound

The maleimide moiety is an excellent dienophile in Diels-Alder reactions due to its electron-deficient double bond. It can react with a variety of conjugated dienes to form [4+2] cycloadducts, which are often complex, bridged ring systems.

Regioselectivity and Stereoselectivity Studies

The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity. masterorganicchemistry.com When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of different regioisomers is possible. masterorganicchemistry.com The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. researchgate.net Generally, the reaction favors the formation of the "ortho" or "para" adducts over the "meta" adduct. masterorganicchemistry.com

The stereoselectivity of the Diels-Alder reaction is also a key feature. The reaction proceeds via a concerted mechanism, and the stereochemistry of the reactants is retained in the product. masterorganicchemistry.com With cyclic dienes, the reaction can lead to the formation of endo and exo diastereomers. Typically, the endo product is kinetically favored due to secondary orbital interactions, although the exo product is often the thermodynamically more stable isomer. nih.gov In reactions involving bulky N-phenylmaleimides, steric hindrance can play a significant role in determining the endo/exo selectivity, sometimes favoring the formation of the less sterically hindered exo product. acgpubs.org

An illustrative example of the stereoselectivity in a Diels-Alder reaction of an N-aryl maleimide is shown in Table 2.

Table 2: Illustrative Stereoselectivity in the Diels-Alder Reaction of an N-Aryl Maleimide with a Cyclic Diene.

| Entry | Diene | N-Aryl Maleimide | Solvent | Temperature (°C) | Endo:Exo Ratio | Reference |

|---|---|---|---|---|---|---|

| 1 | Furan (B31954) | N-Phenylmaleimide | Toluene (B28343) | 80 | 20:80 | nih.gov |

| 2 | Cyclopentadiene (B3395910) | N-Phenylmaleimide | Dichloromethane | 25 | 95:5 | Generic Result |

| 3 | Anthracene (B1667546) | N-(2,6-Difluorophenyl)maleimide | Xylene | 140 | <1:99 (anti) | acgpubs.org |

*This data is illustrative for N-aryl maleimides and not specific to this compound.

Catalyst Influence on Diels-Alder Reactivity

The rate and selectivity of Diels-Alder reactions can be significantly enhanced by the use of catalysts. Lewis acids are commonly employed to increase the reactivity of the dienophile by coordinating to the carbonyl oxygen atoms, thereby lowering the energy of the LUMO. researchgate.net This catalytic effect can lead to higher yields and, in some cases, improved regio- and stereoselectivity. researchgate.net For instance, the use of AlCl₃ has been shown to promote the Diels-Alder reaction of N-phenylmaleimide with thiophene, a relatively unreactive diene. researchgate.net

Organocatalysis has also emerged as a powerful tool in asymmetric Diels-Alder reactions, enabling the synthesis of chiral cycloadducts with high enantioselectivity. mdpi.com While specific studies on the catalyzed Diels-Alder reaction of this compound are not prevalent, the general principles of Lewis acid and organocatalysis are expected to apply. The steric bulk of the 2,6-diethylphenyl group may, however, influence the binding of the catalyst and the stereochemical outcome of the reaction.

Polymerization Mechanisms Initiated by or Involving this compound

This compound, a substituted N-arylmaleimide, is a monomer that can undergo polymerization through various mechanisms. The presence of the bulky 2,6-diethylphenyl group significantly influences its reactivity and the properties of the resulting polymers.

Radical Polymerization Studies

The radical polymerization of N-substituted maleimides has been extensively studied. For N-arylmaleimides, the nature and position of substituents on the phenyl ring play a critical role in the polymerization behavior. In the case of this compound, the two ethyl groups in the ortho positions create significant steric hindrance around the nitrogen atom. This steric bulk is known to affect the propagation rate of the polymerization and the molecular weight of the resulting polymer.

Studies on N-(alkyl-substituted phenyl)maleimides have shown that ortho-substitution tends to result in polymers with lower molecular weights compared to their meta- or para-substituted counterparts. kpi.ua This is attributed to the steric hindrance impeding the approach of the monomer to the growing polymer chain radical.

The polymerization is typically initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent like N,N-dimethylformamide (DMF) or toluene. The general mechanism involves the standard steps of initiation, propagation, and termination.

Table 1: Radical Polymerization of N-(substituted phenyl)maleimides (Analogous Systems)

| N-Substituent | Initiator | Solvent | Resulting Polymer Molecular Weight (Mw) | Reference |

| N-phenylmaleimide | AIBN | Benzene (B151609) | High | kpi.ua |

| N-(2-methylphenyl)maleimide | AIBN | Benzene | Lower than N-phenylmaleimide | kpi.ua |

| N-(2,6-dimethylphenyl)maleimide | AIBN | Benzene | Significantly lower than N-phenylmaleimide | kpi.ua |

This table presents data for analogous compounds to infer the behavior of this compound.

Despite the potential for lower molecular weights, the resulting poly(N-(2,6-diethylphenyl)maleimide) is expected to exhibit high thermal stability, a characteristic feature of polymaleimides. kpi.ua

Anionic and Cationic Polymerization Pathways

Anionic Polymerization: N-substituted maleimides can undergo anionic polymerization, often leading to polymers with well-defined structures. nitech.ac.jp The polymerization can be initiated by various nucleophiles, including organometallic compounds (like n-butyllithium) and strong bases. For maleimides bearing bulky N-substituents, such as the 2,6-diethylphenyl group, the stereochemistry of the resulting polymer can be influenced by the polymerization conditions. Asymmetric anionic polymerization of N-substituted maleimides with bulky groups has been explored to obtain optically active polymers. jst.go.jp

The use of bulky Lewis acids, such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), has been shown to facilitate the anionic polymerization of N-substituted maleimides initiated by N-heterocyclic carbenes (NHCs). nitech.ac.jp This approach can lead to quantitative monomer consumption and the formation of cyclic polymers under certain conditions. nitech.ac.jp

Table 2: Anionic Polymerization of N-Substituted Maleimides (Analogous Systems)

| Monomer | Initiator System | Key Feature | Reference |

| N-phenylmaleimide | n-BuLi | Controlled polymerization | researchgate.net |

| N-tert-butylmaleimide | Organolithium-bisoxazoline complex | Asymmetric polymerization | jst.go.jp |

| General N-substituted maleimides | NHC/Bulky Lewis Acid | Formation of linear and cyclic polymers | nitech.ac.jp |

This table illustrates typical systems for the anionic polymerization of related N-substituted maleimides.

Cationic Polymerization: The cationic polymerization of maleimides is less common compared to radical and anionic pathways. The electron-withdrawing nature of the dicarbonyl groups on the pyrrole-2,5-dione ring makes the double bond electron-deficient and thus less susceptible to attack by cationic initiators. However, copolymerization with electron-rich monomers under cationic conditions has been reported. There is limited specific information available on the cationic homopolymerization of this compound.

Photochemical Reactivity of this compound

The photochemical behavior of N-aryl maleimides is characterized by their ability to undergo [2+2] cycloaddition reactions. nih.gov These reactions can occur intermolecularly with other alkenes or intramolecularly if a suitable alkene moiety is present in the N-substituent.

For N-aryl maleimides like this compound, direct irradiation may not be efficient in promoting cycloaddition. This is because N-aryl maleimides often have a low triplet quantum yield. nih.gov Therefore, a photosensitizer is typically required to facilitate the reaction. Thioxanthone is a commonly used sensitizer (B1316253) that can absorb light and transfer the energy to the maleimide, promoting it to its reactive triplet state. nih.gov

The bulky 2,6-diethylphenyl group can influence the stereochemical outcome of the photocycloaddition. The restricted rotation around the N-aryl bond can lead to atropisomers, which can exhibit different photochemical reactivity, potentially leading to stereoselective product formation. researchgate.net

Table 3: Photochemical [2+2] Cycloaddition of N-Aryl Maleimides (Analogous Systems)

| Maleimide | Reactant | Conditions | Product | Reference |

| N-phenylmaleimide | Styrene | Thioxanthone, 440 nm light | Cyclobutane (B1203170) adduct | nih.gov |

| Atropisomeric phenyl maleimide | Substituted alkenes | Photosensitizer | Regio- and stereoselective cyclobutane adducts | researchgate.net |

This table provides examples of photochemical reactions of related N-aryl maleimides.

Thermal Degradation Pathways and Stability Studies

Polymers derived from N-substituted maleimides are generally known for their excellent thermal stability. kpi.ua The high thermal stability is attributed to the rigid polymer backbone containing the imide ring structure.

The bulky 2,6-diethylphenyl groups in the polymer derived from this compound are expected to further enhance the thermal stability by restricting chain mobility and increasing the glass transition temperature (Tg) of the polymer.

Table 4: Thermal Stability of Poly(N-arylmaleimide)s (Analogous Systems)

| Polymer | Onset Decomposition Temperature (TGA) | Char Yield at 600°C | Reference |

| Poly(N-phenylmaleimide) | ~350°C | High | kpi.ua |

| Poly(N-(4-hydroxyphenyl)maleimide) | High thermal stability reported | Not specified | kpi.ua |

| Poly(N-(meta-chlorophenyl)maleimide) | ~320°C (first step) | ~40% | researchgate.net |

This table presents thermal stability data for polymers of analogous N-aryl maleimides.

The degradation of these polymers typically involves the decomposition of the polymer backbone at elevated temperatures. The specific degradation pathways can be influenced by the nature of the N-substituent.

Applications of 1 2,6 Diethylphenyl 1h Pyrrole 2,5 Dione in Advanced Materials Science

Development of Functional Polymers and Copolymers Utilizing 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione

N-substituted maleimides are valuable monomers in polymer synthesis due to the reactivity of their double bond, which can participate in various polymerization reactions. The nature of the substituent on the nitrogen atom can significantly influence the properties of the resulting polymer.

High-Performance Polymer Design

Cross-linking Agents in Polymer Networks

Maleimide (B117702) groups are known to be effective cross-linking agents. They can react with various functional groups, such as thiols, or undergo homopolymerization at elevated temperatures to form cross-linked networks. nih.govrsc.org This cross-linking imparts insolubility, high thermal stability, and improved mechanical strength to the material. The use of a difunctional maleimide, or a maleimide in conjunction with other multifunctional monomers, is a common method for producing thermosetting resins.

Smart Materials and Responsive Systems Integration

The maleimide group can be a key component in the design of smart materials. For instance, the reaction between a maleimide and a thiol is reversible under certain conditions, which can be exploited to create stimuli-responsive hydrogels. rsc.orgnih.gov These materials can change their properties, such as swelling or degradation, in response to specific triggers like the presence of reducing agents. nih.gov While there is no specific research on this compound in this context, the maleimide functionality itself is a platform for creating such responsive systems.

Application in Self-Healing Materials

A significant application of the maleimide group is in self-healing materials, primarily through the Diels-Alder reaction. mdpi.comresearchgate.netwikipedia.org This reaction involves a diene (commonly a furan (B31954) derivative) and a dienophile (the maleimide). mdpi.comwikipedia.orgajrt.dzmasterorganicchemistry.commasterorganicchemistry.com The bonds formed in this reaction are thermally reversible, meaning they can be broken upon heating and reformed upon cooling. ajrt.dzmasterorganicchemistry.com This allows for the material to "heal" cracks and damage multiple times.

The efficiency and properties of these self-healing polymers are influenced by the structure of the maleimide. researchgate.net For example, the presence of a bulky substituent like the 2,6-diethylphenyl group could affect the kinetics of the Diels-Alder reaction and the mechanical properties of the healed polymer. Research on related systems has shown that varying the maleimide structure is a key strategy for designing self-healing polymers with desired characteristics. researchgate.net

Surface Modification and Coating Technologies

The reactive nature of the maleimide group makes it suitable for surface modification. It can be grafted onto surfaces to introduce specific functionalities. For instance, surfaces modified with maleimides can then be used to immobilize biomolecules or other polymers through the thiol-maleimide reaction. While specific studies on using this compound for this purpose are not available, the general principle of using maleimides for surface functionalization is well-established in materials science.

Biomedical and Pharmacological Research Applications of 1 2,6 Diethylphenyl 1h Pyrrole 2,5 Dione

Bio-conjugation Strategies for Therapeutic and Diagnostic Agents

The maleimide (B117702) group, a key feature of 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione, is well-known for its reactivity towards thiol groups present in cysteine residues of proteins. This reactivity forms the basis of many bioconjugation strategies. However, no specific studies demonstrating the use of this compound for these purposes have been found.

Site-Specific Labeling of Biomolecules (e.g., antibodies, peptides)

There is no published research specifically detailing the use of this compound for the site-specific labeling of biomolecules. While the maleimide moiety is a classic tool for such applications, the influence of the 2,6-diethylphenyl substituent on the reactivity and stability of the resulting conjugate has not been investigated or reported.

Prodrug Design and Targeted Delivery Systems

The concept of prodrug design often involves linking a therapeutic agent to a carrier molecule to improve its delivery and release at a specific target. nih.gov While maleimide derivatives can be used in this context, there is no evidence in the scientific literature of this compound being employed in the design of prodrugs or targeted delivery systems.

Role in Chemical Biology Probes and Ligands

Chemical biology probes are essential tools for studying biological processes. Although pyrrole (B145914) and its derivatives are recognized for their importance in creating such probes, scispace.com there are no specific examples of this compound being developed or used as a chemical biology probe or ligand in published research.

Investigation of Biological Activity and Mechanism of Action

The biological activity of a compound is a cornerstone of pharmacological research. While related pyrrole derivatives have been investigated for various activities, including enzyme inhibition, nih.govelsevierpure.com the specific biological effects of this compound have not been the subject of published studies.

Enzyme Inhibition Studies and Mechanistic Insights

No data is available from enzyme inhibition assays or mechanistic studies involving this compound. Research on other pyrrole derivatives has shown potential for inhibiting enzymes like cholinesterases, but these findings cannot be directly attributed to the specific compound . nih.gov

Receptor Binding Profiling and Ligand-Target Interactions

There are no published reports on the receptor binding profile of this compound. Studies on other heterocyclic compounds have explored their interactions with various receptors, nih.gov but this specific molecule remains uninvestigated in this regard.

Cellular Uptake and Intracellular Localization Studies

Detailed experimental studies specifically investigating the cellular uptake and intracellular localization of this compound are not extensively available in the public domain. However, the well-documented reactivity of the maleimide group provides a theoretical framework for its potential interactions with cellular components.

Maleimides are known to readily react with thiol groups, which are present in cysteine residues of proteins. This reactivity forms the basis of maleimide conjugation, a widely used technique in biochemistry for labeling and tracking biomolecules. It is hypothesized that this compound could leverage this thiol-reactivity to enter cells. The compound may interact with thiol-containing proteins on the cell surface, facilitating its transport across the cell membrane. This mechanism, known as thiol-mediated uptake, has been observed for other maleimide-modified molecules.

Once inside the cell, the intracellular destination of this compound would likely be influenced by the distribution of accessible thiol groups. It could potentially bind to a variety of intracellular proteins, influencing their function and localization. However, without specific research data, its precise intracellular fate remains speculative.

Development of Biosensors and Bio-imaging Agents

The development of biosensors and bio-imaging agents often relies on molecules that can selectively interact with biological targets and produce a measurable signal. The pyrrole-2,5-dione moiety within this compound presents possibilities for such applications, particularly in the design of fluorescent probes.

Many maleimide derivatives are designed to be "pro-fluorescent," meaning they are non-fluorescent until they react with a thiol. This "turn-on" fluorescence is highly desirable for bio-imaging as it reduces background signal and enhances sensitivity. While the intrinsic fluorescent properties of this compound have not been specifically detailed in available research, its structural similarity to other fluorescent maleimide probes suggests a potential for similar applications. If the compound or its thiol-adduct exhibits fluorescence, it could be used to visualize the distribution and dynamics of thiol-containing molecules within living cells.

In the realm of biosensors, the pyrrole and dione (B5365651) components are found in various electroactive polymers used in sensor fabrication. Electrosynthesized polymer films containing pyrrole derivatives have been utilized in the development of pH biosensors. While there is no direct evidence of this compound being used in such applications, its chemical structure aligns with the types of monomers that could potentially be polymerized to create sensory materials.

Computational and Theoretical Investigations of 1 2,6 Diethylphenyl 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione, the electron-withdrawing nature of the maleimide (B117702) ring and the electronic characteristics of the substituted phenyl ring influence the energies of the frontier orbitals. In related N-aryl-1,8-naphthalimides, the HOMO and LUMO energies are influenced by substituents on the aryl ring. rsc.org For the title compound, it is anticipated that the HOMO would be localized primarily on the electron-rich 2,6-diethylphenyl ring, while the LUMO would be centered on the electron-deficient pyrrole-2,5-dione moiety. This separation of frontier orbitals is typical for donor-acceptor systems.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -6.5 to -5.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.5 to -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.0 to 3.0 eV | Correlates with chemical reactivity and stability |

Note: These values are estimations based on data for structurally similar N-phenyl and N-aryl imide compounds and would require specific DFT calculations for precise determination.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound can be achieved through reaction pathway modeling. This involves calculating the potential energy surface for a given reaction to identify the most favorable route from reactants to products, including the identification of transition states and intermediates.

A key reaction for maleimides is the Diels-Alder cycloaddition, where the maleimide acts as a dienophile. wikipedia.org FMO theory can predict the feasibility and stereoselectivity of such reactions. wikipedia.org For instance, the reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640), a related compound, is known to favor the endo product, a preference explained by secondary orbital interactions between the diene and dienophile. wikipedia.org Similar principles would apply to the reactions of this compound.

Furthermore, computational methods can model the transition states of various reactions, providing insights into the activation energies and reaction kinetics. For example, in the context of designing enzyme inhibitors, modeling the reaction pathway of the inhibitor with its target can elucidate the mechanism of action.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. nih.govmdpi.com For a molecule like this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with a biological target. nih.gov

A crucial aspect of the conformation of this molecule is the dihedral angle between the phenyl ring and the pyrrole-2,5-dione ring. Studies on similar compounds, like 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, have shown a significant twist between these two rings. nih.gov In this compound, the steric hindrance from the two ethyl groups at the ortho positions of the phenyl ring would enforce a nearly perpendicular orientation between the two ring systems. This conformational preference can have significant implications for how the molecule interacts with other molecules, including biological receptors. MD simulations can quantify this rotational barrier and explore the accessible conformational space. nih.gov

MD simulations are also instrumental in studying how the molecule interacts with solvent molecules and ions, providing a detailed picture of the solvation shell and its influence on the molecule's conformation and reactivity.

Docking Studies for Biological Target Prediction and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to predict how a potential drug molecule (ligand) binds to a protein target. nih.govnih.gov

Given the prevalence of the pyrrole-2,5-dione scaffold in biologically active compounds, docking studies of this compound could identify potential protein targets. mdpi.com For example, derivatives of 1H-pyrrole-2,5-dione have been identified as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and enoyl ACP reductase. nih.govnih.gov

A typical docking study would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding energy for different orientations. The results would highlight the most stable binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The perpendicular arrangement of the phenyl and pyrrole (B145914) rings would be a critical factor in determining the shape complementarity with a potential binding pocket.

Table 2: Potential Biological Targets for this compound Based on Docking Studies of Related Compounds

| Protein Target | Rationale for Targeting | Key Interactions Observed in Related Compounds |

| Cyclooxygenase-2 (COX-2) | Pyrrole-dione derivatives show anti-inflammatory activity through COX-2 inhibition. nih.gov | Hydrogen bonding with active site residues, hydrophobic interactions. nih.gov |

| Enoyl-ACP Reductase (InhA) | Pyrrole scaffolds are investigated as antitubercular agents targeting InhA. nih.gov | Favorable binding conformations within the active site, including hydrogen bonds and hydrophobic interactions. nih.gov |

| Protein Kinases | Pyrrole derivatives have shown anticancer activity by targeting protein kinases. researchgate.net | Interactions with the ATP-binding site. researchgate.net |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov

For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds with variations in the substituents on the phenyl ring or the pyrrole-2,5-dione ring. The biological activity of these compounds would be experimentally determined, and then various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

Studies on N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones have successfully used 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) to explain the substituent effects on their biological activity. nih.gov Such models can provide contour maps that visualize the regions where certain properties (e.g., steric bulk, positive or negative charge) would enhance or decrease the activity, guiding the design of more potent derivatives. mdpi.com

Design of Novel Derivatives Based on Computational Predictions

The insights gained from the computational studies described above can be synergistically used to design novel derivatives of this compound with improved properties.

From FMO and Reactivity Analysis: Modifications to the electronic properties of the molecule can be made to fine-tune its reactivity for specific applications. For example, adding electron-donating or electron-withdrawing groups to the phenyl ring can alter the HOMO and LUMO energies.

From Docking and QSAR: The structural information from docking studies and the predictive power of QSAR models can guide the rational design of new compounds with enhanced binding affinity and biological activity for a specific target. mdpi.comnih.gov For instance, if a QSAR model indicates that a bulky substituent at a particular position on the phenyl ring is beneficial for activity, new derivatives incorporating such groups can be proposed. nih.gov

From Molecular Dynamics: MD simulations can be used to assess the conformational stability and dynamic behavior of newly designed derivatives, ensuring that they adopt the desired conformation for binding to their target.

This integrated computational approach allows for a more efficient and targeted discovery of novel compounds with desired chemical and biological properties, reducing the need for extensive and costly experimental screening. The design of new pyrrole-fused pyrimidine (B1678525) derivatives as potential enzyme inhibitors is an example of such a structure-based design approach. nih.gov

Advanced Analytical Methodologies for Research on 1 2,6 Diethylphenyl 1h Pyrrole 2,5 Dione

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione from starting materials, byproducts, and impurities. These techniques are fundamental to ensuring the quality of the compound for research purposes and for tracking the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and monitoring its reactions. The development of a robust, stability-indicating HPLC method is a critical step in its analysis. pensoft.netpensoft.net A typical method involves a reversed-phase (RP) approach, which separates compounds based on their hydrophobicity.

Method development for N-aryl maleimides generally focuses on optimizing several key parameters to achieve efficient separation from potential impurities, such as unreacted starting materials (e.g., 2,6-diethylaniline (B152787) and maleic anhydride) or hydrolysis products like the corresponding maleamic acid. mdpi.comscirp.org The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for a successful separation. japtronline.com Gradient elution is often employed to resolve compounds with a wide range of polarities within a reasonable timeframe. scirp.org The specificity of the method ensures that the analyte's peak is free from interference from other components, which is confirmed during validation. pensoft.netscirp.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for effective separation of the relatively non-polar N-aryl maleimide (B117702) from more polar impurities. pensoft.netscirp.org |

| Mobile Phase | A: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0) B: Acetonitrile | The aqueous buffer controls the ionization state of acidic/basic analytes, while the organic modifier (acetonitrile) elutes the compounds. A pH of 3.0 suppresses the ionization of potential carboxylic acid impurities, improving peak shape. scirp.orgoatext.com |

| Elution Mode | Gradient | Allows for the separation of both polar and non-polar impurities from the main compound in a single run. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. pensoft.netscirp.org |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry. pensoft.netoatext.com |

| Detection | UV/Vis at 225 nm or Diode Array Detector (DAD) | The pyrrole-2,5-dione chromophore exhibits strong UV absorbance. pensoft.netoatext.com A DAD allows for the assessment of peak purity. |

During the synthesis of this compound, which typically involves the reaction of an aniline (B41778) with maleic anhydride (B1165640) followed by cyclization, volatile byproducts and impurities can form. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for identifying and quantifying these volatile species. thermofisher.comnih.gov

The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the detection of trace-level impurities. nih.gov Potential volatile impurities could include residual solvents, unreacted 2,6-diethylaniline, or byproducts from side reactions. The mass spectrometer fragments the eluting compounds into predictable patterns, creating a mass spectrum that serves as a "molecular fingerprint" for identification through library matching and spectral interpretation. gcms.cz

| Potential Impurity | Source | Importance of Detection |

|---|---|---|

| 2,6-Diethylaniline | Unreacted starting material | Crucial for reaction monitoring and ensuring final product purity. thermofisher.com |

| Toluene (B28343) or Xylene | Azeotropic solvent for cyclization (water removal) | Residual solvent levels are strictly controlled in materials for biological research. |

| Acetic Anhydride | Dehydrating agent for cyclization | A reactive and corrosive reagent that must be removed from the final product. |

| Other Anilines | Impurities in the 2,6-diethylaniline starting material | Leads to the formation of related N-aryl maleimide impurities that may have different reactivity. |

Spectroscopic Techniques for Structural Elucidation within Research Contexts

Spectroscopy provides detailed information about the molecular structure and functional groups of this compound, confirming its identity and allowing for the analysis of its interactions in complex systems.

While one-dimensional (1D) ¹H and ¹³C NMR are standard for initial characterization, advanced NMR techniques are necessary for unambiguous structural assignment, especially in complex research systems or when analyzing reaction products. Two-dimensional (2D) NMR experiments, such as COSY and HSQC/HETCOR, are particularly powerful. mnstate.edu

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. libretexts.org For this compound, this would reveal correlations between the ethyl protons (CH₃ and CH₂) and between the aromatic protons on the diethylphenyl ring. libretexts.orgucl.ac.uk

Heteronuclear Single Quantum Coherence (HSQC) or HETCOR: This experiment correlates directly bonded ¹H and ¹³C nuclei. ucl.ac.uk It allows for the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s). This is invaluable for assigning the carbons of the ethyl groups and the aromatic ring. datapdf.com

Solid-State NMR (ssNMR): For studying the compound in a solid or aggregated state, such as within a polymer matrix or as a crystalline solid, ssNMR provides structural information that is inaccessible in solution. It can reveal details about molecular packing, conformation, and dynamics in the solid phase.

| NMR Experiment | Correlated Nuclei | Structural Information Gained |

|---|---|---|

| ¹H-¹H COSY | Aromatic-H ↔ Aromatic-H Ethyl CH₂ ↔ Ethyl CH₃ | Confirms the connectivity within the aromatic spin system and the ethyl groups. libretexts.org |

| ¹H-¹³C HSQC/HETCOR | Maleimide C-H ↔ Maleimide H Aromatic C-H ↔ Aromatic H Ethyl CH₂ ↔ Ethyl H Ethyl CH₃ ↔ Ethyl H | Unambiguously assigns each protonated carbon atom by linking it to its directly attached proton. ucl.ac.uk |

| ¹H-¹³C HMBC | Aromatic-H ↔ Quaternary Aromatic-C Ethyl CH₂ ↔ Aromatic C1 Maleimide H ↔ Carbonyl C=O | Reveals long-range (2-3 bond) correlations, confirming the connection between the diethylphenyl ring and the pyrrole-dione moiety, and the overall carbon skeleton. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint." americanpharmaceuticalreview.com They are highly effective for identifying key functional groups and monitoring chemical transformations in real-time. kpi.ua

For this compound, these techniques can readily identify the characteristic vibrations of the maleimide ring. The symmetric and asymmetric stretching of the carbonyl (C=O) groups gives rise to very strong IR absorptions. nih.gov The C=C bond of the maleimide ring, which is central to its reactivity, can also be observed. kpi.ua During a reaction, such as a Michael addition or hydrolysis, the disappearance of the maleimide C=C stretch and changes in the carbonyl region can be monitored to track reaction progress. kpi.uanih.gov While IR spectroscopy is based on light absorption, Raman spectroscopy is a light scattering technique, and the selection rules differ, often providing complementary information. americanpharmaceuticalreview.com For example, the C=C stretch might show a strong signal in the Raman spectrum. researchgate.net

| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Imide C=O Stretch (asymmetric) | IR | ~1770-1780 | Characteristic strong band for the five-membered imide ring. acgpubs.org |

| Imide C=O Stretch (symmetric) | IR, Raman | ~1700-1720 | Characteristic strong band for the five-membered imide ring. acgpubs.org |

| Maleimide C=C Stretch | IR, Raman | ~1590-1610 | Indicates the presence of the reactive double bond. Its disappearance signifies reaction at this site. kpi.ua |

| Aromatic C=C Stretch | IR, Raman | ~1450-1600 | Confirms the presence of the phenyl ring. |

| C-N Stretch | IR | ~1350-1380 | Vibration associated with the imide structure. |

When this compound is used in biological or complex chemical systems, it can be metabolized or form adducts with other molecules (e.g., through reaction with thiols). Identifying these unknown products is a significant analytical challenge. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the premier technique for this purpose. thermofisher.com

Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high accuracy allows for the calculation of a unique elemental formula for the measured mass. gcms.cz By comparing the exact mass of a potential metabolite or adduct with the mass of the parent compound, the chemical modification (e.g., addition of a glutathione (B108866) molecule, hydroxylation) can be deduced. Subsequent MS/MS fragmentation experiments on the HRMS instrument can then be used to pinpoint the location of the modification on the molecule. nih.gov

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Exact Mass (Da) | Modification |

|---|---|---|---|---|

| Parent Compound | C₁₄H₁₅NO₂ | 229.1103 | 229.1101 | - |

| Hydrolysis Product | C₁₄H₁₇NO₃ | 247.1208 | 247.1205 | Addition of H₂O |

| Cysteine Adduct | C₁₇H₂₁N₂O₄S | 351.1222 | 351.1219 | Addition of Cysteine (C₃H₆NO₂S) |

X-ray Crystallography for Solid-State Structure Analysis of Derivatives and Adducts

Single-crystal X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For derivatives of this compound, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's macroscopic properties.

Research on related N-substituted 1H-pyrrole-2,5-dione compounds illustrates the type of insights gained. For instance, the crystal structure analysis of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione reveals that the methoxybenzene and the 1H-pyrrole-2,5-dione rings are nearly planar individually. nih.gov A significant dihedral angle exists between these two rings, measured at 78.22 (5)°. nih.gov Similarly, studies on 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives show that the pyrrole-2,5-dione ring can be significantly twisted with respect to its substituents. mdpi.com In one such derivative, the dihedral angle between the plane of the pyrrole-dione ring and an adjacent moiety was found to be 64.8°. mdpi.com

This type of analysis is crucial for understanding how the sterically bulky 2,6-diethylphenyl group influences the planarity and packing of the target molecule. The orientation of the diethylphenyl ring relative to the pyrrole-2,5-dione core affects the intermolecular forces, such as π–π stacking, which can be quantified by centroid–centroid distances. nih.gov In the case of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, weak π–π stacking was observed between inversion-related pairs of benzene (B151609) rings. nih.gov Such structural details are foundational for designing materials with specific electronic and physical characteristics.

| Parameter | 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione nih.gov |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.2309 (8) |

| b (Å) | 7.4209 (5) |

| c (Å) | 12.0009 (8) |

| **β (°) ** | 108.068 (3) |

| Dihedral Angle (A/B) (°) | 78.22 (5) |

| r.m.s. deviation (Ring A) | 0.0461 |

| r.m.s. deviation (Ring B) | 0.0201 |

Table 1: Crystallographic data for the related compound 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione. Ring A refers to the methoxybenzene group and Ring B to the 1H-pyrrole-2,5-dione group. Data sourced from reference nih.gov.

Electrochemical Methods for Redox Behavior Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are vital for investigating the redox behavior of this compound. The maleimide group is a known electron acceptor, and its electrochemical characteristics are of great interest for applications in electronic materials and charge-transfer complexes. srce.hr

Studies on polymers derived from related pyrrole-2,5-dione monomers provide a framework for understanding the potential electrochemical properties. For example, electrochemical polymerization of 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives, carried out under potentiodynamic conditions, yields stable, insoluble, and well-adhering thin films on electrodes. rsc.org CV studies of these polymer films indicate reversible oxidation and reduction behavior. rsc.org The oxidation potentials for these systems are reported to be between 0.27 and 0.71 V versus ferrocene (B1249389) (FOC), with reduction potentials between -1.21 and -1.69 V. rsc.org From these values, the electrochemical band gaps of the polymers can be calculated, which were found to be in the range of 1.51 to 1.62 eV. rsc.org

For this compound, CV would be used to determine its reduction and oxidation potentials. The electron-donating nature of the diethylphenyl group would influence the electron affinity of the maleimide core. This analysis is also extendable to polymers derived from the monomer, where techniques like CV can elucidate the stability, reversibility, and energy levels (HOMO/LUMO) of the resulting material, which are critical parameters for applications in electrochromic devices or organic electronics. researchgate.net

| Polymer | Oxidation Potential (V vs. FOC) rsc.org | Reduction Potential (V vs. FOC) rsc.org | Electrochemical Band Gap (eV) rsc.org |

| P1 | 0.27 | -1.24 | 1.51 |

| P2 | 0.35 | -1.21 | 1.56 |

| P3 | 0.71 | -1.69 | 1.62 |

Table 2: Electrochemical data for polymers (P1, P2, P3) derived from different 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione monomers. Data sourced from reference rsc.org.

Thermal Analysis Techniques (e.g., TGA, DSC) for Polymerization Kinetics and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and phase behavior of polymers derived from this compound. N-substituted maleimides can be polymerized to produce polymers with high thermal stability. researchgate.net

TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile. For instance, TGA analysis of various aromatic polyimides shows no significant weight loss below 500 °C, with 10% weight-loss temperatures (Td) recorded in the range of 476–578 °C in a nitrogen atmosphere. researchgate.net This indicates excellent thermal stability, a desirable characteristic for high-performance materials.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of transitions (ΔHfus). uvic.ca For example, in studies of crosslinked polypropylene, DSC showed a decrease in the enthalpy of the melting transition as crosslinking density increased. uvic.ca For polymers derived from diketopyrrolopyrrole, DSC analysis has been used to identify glass transition temperatures around 70°C, while TGA showed decomposition temperatures (at 5% weight loss) as high as 398°C. researchgate.net

For a polymer of this compound, TGA would establish its operational temperature range and degradation kinetics. DSC would identify its glass transition temperature, providing insight into the polymer's amorphous or crystalline nature and its mechanical properties at different temperatures.

| Polymer Type | Tg (°C) | Td (°C at 5% or 10% weight loss) | Atmosphere |

| Aromatic Polyimide 4d researchgate.net | Not Reported | 578 (10% loss) | Nitrogen |

| Aromatic Polyimide 4d researchgate.net | Not Reported | 535 (10% loss) | Air |

| DPP Copolymer P1 researchgate.net | ~70 | 393 (5% loss) | Not Specified |

| DPP Copolymer P2 researchgate.net | ~70 | 398 (5% loss) | Not Specified |

| Crosslinked Polypropylene uvic.ca | Increased with crosslinking | Not Reported | Not Specified |

Table 3: Representative thermal properties of various polymers determined by DSC and TGA. Data sourced from references researchgate.netuvic.caresearchgate.net.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2,6 Diethylphenyl 1h Pyrrole 2,5 Dione and Its Derivatives

Impact of N-Substituent Modifications on Reactivity and Selectivity

The N-(2,6-diethylphenyl) group plays a pivotal role in modulating the reactivity and selectivity of the pyrrole-2,5-dione core. Both steric and electronic factors associated with this and other N-aryl substituents significantly influence the compound's chemical behavior.

Steric and Electronic Effects of Alkyl and Aryl Substituents

The reactivity of N-substituted maleimides is profoundly affected by the steric and electronic nature of the N-substituent. The 2,6-diethylphenyl group in the title compound introduces significant steric bulk around the nitrogen atom. This steric hindrance can influence the approach of reactants to the maleimide (B117702) double bond and the carbonyl groups.

Studies on related N-aryl maleimides have shown that bulky ortho-substituents can decrease the rate of certain reactions, such as free radical polymerization. researchgate.net This effect is attributed to the restricted rotation of the aryl ring and the shielding of the reactive maleimide moiety.

N-aryl maleimides have been found to react approximately 2.5 times faster with thiolate substrates compared to N-alkyl derivatives, a desirable feature in applications like bioconjugation. mdpi.com Furthermore, the presence of an aryl group can lead to faster hydrolysis of the resulting thio-succinimide ring compared to N-alkyl analogues. mdpi.com

Table 1: Illustrative Steric and Electronic Effects of N-Aryl Substituents on Maleimide Reactivity

| N-Aryl Substituent | Steric Hindrance (Ortho) | Electronic Effect | Expected Impact on Michael Addition Reactivity |

| Phenyl | Low | Neutral | Baseline |

| 4-Nitrophenyl | Low | Strongly Electron-Withdrawing | Increased |

| 4-Methoxyphenyl | Low | Electron-Donating | Decreased |

| 2,6-Dimethylphenyl | High | Weakly Electron-Donating | Decreased (due to sterics) |

| 2,6-Diethylphenyl | Very High | Weakly Electron-Donating | Significantly Decreased (due to sterics) |

| 2,4,6-Trichlorophenyl | High | Strongly Electron-Withdrawing | Complex interplay of steric and electronic effects |

This table is illustrative and based on general principles of organic chemistry and findings from related N-aryl maleimide studies.

Correlation of Substituent Parameters with Reaction Rates

The Hammett equation is a valuable tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds. However, its application to ortho-substituted systems, such as 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione, is often unsuccessful due to the significant influence of steric effects. nih.gov

For meta- and para-substituted N-aryl maleimides, a linear relationship can often be established between the logarithm of the reaction rate constant (log k) and the Hammett substituent constant (σ). A positive slope (ρ value) indicates that the reaction is favored by electron-withdrawing groups, while a negative slope suggests it is favored by electron-donating groups. For instance, in 1,3-dipolar cycloaddition reactions of certain dipoles with N-(p-substituted phenyl) maleimides, Hammett plots have been generated to understand the electronic demands of the transition state. nih.gov